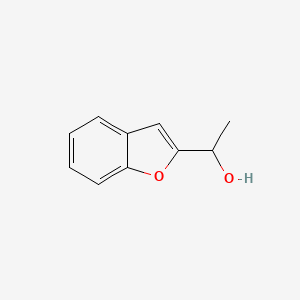

1-(1-Benzofuran-2-yl)ethanol

Beschreibung

Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry and Materials Science

Benzofuran derivatives are a cornerstone of medicinal chemistry due to their extensive pharmacological properties. These compounds have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govresearchgate.netmdpi.com The structural framework of benzofuran is found in many biologically active natural products, such as those from the moracin family, and serves as a crucial building block in the design of new therapeutic agents. nih.gov The ability to functionalize the benzofuran ring at various positions allows for the fine-tuning of its biological and physicochemical properties, leading to the development of potent and selective drugs. semanticscholar.orgnih.gov For instance, some benzofuran derivatives have been investigated as inhibitors of enzymes like chorismate mutase, which is crucial for bacterial survival, and as potential treatments for neurodegenerative diseases and cancer. semanticscholar.orgacs.org

In the realm of materials science, benzofuran derivatives are being explored for their potential in creating advanced materials. Their unique electronic and photophysical properties make them candidates for applications in energy storage, such as in batteries and supercapacitors, and as catalysts in various chemical reactions. numberanalytics.com The rigid, planar structure of the benzofuran system can be incorporated into polymers and other materials to enhance their thermal stability and electronic conductivity.

Overview of 1-(1-Benzofuran-2-yl)ethanol as a Focus Compound for Advanced Academic Inquiry

Within the vast family of benzofuran derivatives, this compound emerges as a compound of particular interest for advanced academic study. This chiral alcohol, which features a hydroxyl group attached to an ethyl substituent at the 2-position of the benzofuran ring, serves as a valuable chiral building block in organic synthesis. nih.govresearchgate.net Optically active alcohols like this compound are crucial intermediates in the production of many natural products and pharmaceuticals. nih.govresearchgate.net

The synthesis of enantiomerically pure forms of this compound is a significant area of research. For example, a green chemistry approach utilizing a whole-cell biocatalyst, Lactobacillus paracasei BD87E6, has been developed for the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to produce (S)-1-(1-benzofuran-2-yl)ethanol with high yield and excellent enantiomeric excess. nih.govresearchgate.net This biocatalytic method represents a scalable and environmentally friendly alternative to traditional chemical synthesis. nih.gov

Further research into the chemical properties, spectroscopic characteristics, and synthetic applications of this compound will undoubtedly contribute to a deeper understanding of benzofuran chemistry and facilitate the development of novel molecules with important biological and material properties.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the following table, providing a snapshot of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| CAS Number | 99058-80-7 |

| Appearance | Not specified |

| IUPAC Name | This compound |

Table 1: General Chemical and Physical Properties of this compound. nih.govscbt.com

Synthesis and Characterization

The synthesis of this compound, particularly its enantiomerically pure forms, is a significant focus of research. One notable method is the biocatalytic reduction of 2-acetylbenzofuran (B162037).

A green and efficient synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol has been achieved through the whole-cell biocatalysis of 1-(benzofuran-2-yl)ethanone. nih.gov This asymmetric bioreduction was carried out using Lactobacillus paracasei BD87E6, a biocatalyst isolated from a cereal-based fermented beverage. nih.gov The reaction was performed under mild conditions in an aqueous medium. nih.govresearchgate.net

Optimization of the bioreduction process led to a high yield and exceptional enantiomeric excess. The key results of this synthetic method are summarized below.

| Parameter | Result |

| Substrate | 1-(Benzofuran-2-yl)ethanone |

| Biocatalyst | Lactobacillus paracasei BD87E6 |

| Product | (S)-1-(1-Benzofuran-2-yl)ethanol |

| Yield | 92% |

| Enantiomeric Excess (ee) | >99.9% |

Table 2: Results of the Biocatalytic Synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol. nih.gov

This biocatalytic approach is highlighted as a scalable and environmentally friendly method for producing this valuable chiral intermediate. nih.govresearchgate.net

The characterization of this compound has been performed using various spectroscopic techniques. An H-NMR spectrum of the compound has been analyzed to assign the peaks to the corresponding protons in the molecule. chegg.com The structure of a related compound, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, which is synthesized from 2-acetylbenzofuran, has been confirmed using nuclear magnetic resonance and X-ray diffraction. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFEKBHGKCUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407065 | |

| Record name | 1-(1-benzofuran-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99058-80-7 | |

| Record name | 1-(1-benzofuran-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Benzofuran (B130515) Core Synthesis

The construction of the benzofuran nucleus has evolved from classical high-temperature reactions to sophisticated, highly selective catalytic methods. These strategies can be broadly categorized by the key bond-forming events that establish the fused heterocyclic ring system.

Classical and Modern Synthetic Routes

The earliest methods for benzofuran synthesis, such as the Perkin rearrangement first reported in 1870, laid the groundwork for a rich field of synthetic chemistry. nih.gov Classical approaches often involve the intramolecular cyclization of a functionalized benzene (B151609) precursor, such as an α-phenoxy ketone, or the reaction of o-halophenols with acetylenes. jocpr.comresearchgate.net Another traditional route involves the cyclization of 2-hydroxystilbenes using oxidizing agents. jocpr.com

Modern synthetic strategies offer greater efficiency, milder reaction conditions, and broader substrate scope. These include:

Ring-Closing Metathesis (RCM): This powerful technique utilizes ruthenium-based catalysts (e.g., Grubbs' catalyst) to cyclize precursors like 1-allyl-2-allyloxybenzenes, which are formed via the Claisen rearrangement of allyl phenyl ethers. divyarasayan.orgorganic-chemistry.org

mdpi.commdpi.com-Sigmatropic Rearrangements: The Claisen rearrangement of allyl aryl ethers is a classic example. More recent developments include N-trifluoroacetylation of oxime ethers to trigger a mdpi.commdpi.com-sigmatropic rearrangement, which, after subsequent cyclization and elimination, yields the benzofuran core. divyarasayan.orgorganic-chemistry.org

Wittig-type Reactions: Intramolecular condensation of o-acyloxybenzylidene phosphoranes provides a direct route to 2-substituted benzofurans. jocpr.com

Metal-Catalyzed and Environmentally Benign Methods

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling reactions with high efficiency and selectivity under mild conditions. bohrium.comacs.org A variety of metals have been employed, each offering unique reactivity.

Palladium-Catalyzed Syntheses: Palladium is widely used for cross-coupling reactions. The Sonogashira coupling of terminal alkynes with 2-iodophenols, followed by intramolecular cyclization, is a common and effective method. divyarasayan.org Palladium catalysts also facilitate the oxidative annulation of o-cinnamyl phenols and the coupling of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.govmdpi.comacs.org

Copper-Catalyzed Syntheses: Copper catalysts are often used in conjunction with palladium in Sonogashira reactions. nih.gov They are also effective on their own, for instance, in the ligand-free coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com One-pot syntheses reacting salicylaldehydes, amines, and alkynes (generated in situ from calcium carbide) are also efficiently catalyzed by copper salts. nih.gov

Other Metal Catalysts: Gold, nickel, and ruthenium have also found application. bohrium.com Gold and silver bimetallic systems can catalyze tandem C-H alkynylation/oxy-alkynylation of phenols. researchgate.net Nickel catalysts can activate nucleophilic addition reactions to furnish benzofurans. nih.gov

In line with the principles of green chemistry, several environmentally benign methods have been developed. These include:

Visible-Light-Mediated Catalysis: Photochemical reactions, such as the visible-light-promoted reaction between disulfides and enynes, offer a sustainable approach to benzofuran synthesis. nih.gov

Electrochemical Synthesis: The electrochemical oxidation of catechols in the presence of a Michael acceptor can produce benzofuran derivatives in an environmentally friendly manner, avoiding harsh chemical oxidants. nih.gov

Use of Green Solvents: Reactions have been developed in neat water or using deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol, which are biodegradable and low-cost alternatives to volatile organic solvents. divyarasayan.orgnih.govacs.org

Table 1: Comparison of Metal-Catalyzed Methods for Benzofuran Core Synthesis

| Catalyst System | Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, bpy | Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile | Cross-coupling/Cyclization | nih.govacs.org |

| (PPh₃)PdCl₂, CuI | 2-Iodophenol, Terminal alkyne | Sonogashira Coupling/Cyclization | divyarasayan.orgnih.gov |

| CuBr | o-Hydroxybenzaldehyde N-tosylhydrazone, Terminal alkyne | Coupling/Cyclization | mdpi.com |

| Ni(OTf)₂, 1,10-phenanthroline | Intramolecular nucleophilic addition precursor | Nucleophilic Addition/Cyclization | nih.gov |

| Hemin, t-BuOOH | Phenol, Enamine | Oxidative [3+2] Cycloaddition | rsc.org |

Substituent Migration and Molecular Rearrangement Strategies

Molecular rearrangements provide elegant pathways to complex benzofuran structures, often from readily available starting materials. A notable strategy involves charge-accelerated mdpi.commdpi.com-sigmatropic rearrangement of alkynyl sulfoxides with 2,6-disubstituted phenols, which proceeds through a subsequent substituent migration to yield highly substituted benzofurans. rsc.orgnih.gov This method, facilitated by trifluoroacetic acid anhydride (B1165640) (TFAA), allows for the precise rearrangement of functional groups on the aromatic ring during the formation of the benzofuran structure. tus.ac.jp

Other important rearrangement strategies include:

Claisen Rearrangement: A gold-catalyzed cascade involving intermolecular alkoxylation followed by a Claisen rearrangement offers a novel route from quinols and alkynyl esters. acs.orgresearchgate.net

Fries-type Rearrangement: This rearrangement, followed by a Michael addition, has also been employed for benzofuran synthesis. researchgate.net

Chalcone Rearrangement: 2-Hydroxychalcones can be rearranged and transformed under specific conditions to selectively yield either 3-formylbenzofurans or 3-acylbenzofurans. nih.gov

Benzopyran to Benzofuran Rearrangement: An unusual rearrangement from a benzopyran to a benzofuran skeleton has been observed during the synthesis of coumarin (B35378) derivatives, offering a novel synthetic pathway. nih.gov

Specific Synthesis of 1-(1-Benzofuran-2-yl)ethanol and its Key Precursors

The synthesis of the target molecule, this compound, typically proceeds from the corresponding ketone, 2-acetylbenzofuran (B162037).

Synthesis from 2-Acetylbenzofuran and Related Derivatives

The most direct route to this compound is the reduction of the carbonyl group of 2-acetylbenzofuran. 2-Acetylbenzofuran itself is commonly prepared by the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate. semanticscholar.org It is a versatile intermediate used in the synthesis of various heterocyclic compounds, such as pyrazoles and hydrazones. researchgate.netmdpi.comajol.inforesearchgate.net

The reduction of the ketone to the secondary alcohol can be achieved using standard reducing agents. However, for achieving stereoselectivity, more specialized methods are required.

Stereoselective Synthesis of this compound Enantiomers

Optically active alcohols like the enantiomers of this compound are highly valuable chiral synthons. nih.gov Their synthesis is most effectively achieved through asymmetric or stereoselective methods.

Biocatalytic Asymmetric Reduction: A highly efficient and environmentally friendly method for producing enantiopure (S)-1-(1-benzofuran-2-yl)ethanol is through the whole-cell bioreduction of 2-acetylbenzofuran. nih.govresearchgate.net The bacterium Lactobacillus paracasei BD87E6, isolated from a fermented beverage, has been shown to be an effective biocatalyst for this transformation. nih.gov This green method operates in an aqueous medium under mild conditions and can achieve high yields and exceptional enantiomeric excess. nih.govresearchgate.net

Table 2: Biocatalytic Synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92% | >99.9% | nih.govresearchgate.net |

| Rhizopus arrhizus | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | - | 91.7% | researchgate.net |

| Daucus carota (carrot) | 1-(Benzofuran-2-yl)ethanone | (R)-1-(Benzofuran-2-yl)ethanol | 47% | 95% | researchgate.net |

Lipase-Catalyzed Kinetic Resolution: Another powerful strategy for obtaining both enantiomers is the kinetic resolution of the racemic alcohol. researchgate.net This method uses lipases to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). For example, lipase-catalyzed acylation of racemic 1-(benzofuran-2-yl)ethanols can yield (1R)-1-acetoxy-1-(benzofuran-2-yl)ethanes and the unreacted (1S)-1-(benzofuran-2-yl)ethanols, both in highly enantiopure form. researchgate.net The resulting ester can then be hydrolyzed to afford the (R)-alcohol, providing access to both pure enantiomers. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The functionalization of the this compound framework can be achieved by targeting the secondary alcohol group or by modifying the benzofuran ring system itself. Many derivatization strategies begin with the precursor ketone, 2-acetylbenzofuran, which is then transformed to introduce a wide array of functional groups.

The introduction of new chemical entities onto the benzofuran scaffold is primarily achieved through reactions at the acetyl group of the precursor, 2-acetylbenzofuran, or via direct modification of the final alcohol.

A common strategy involves the condensation of 2-acetylbenzofuran with various reagents to form larger, more complex heterocyclic systems. For example, reaction with thiosemicarbazides leads to the formation of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted-thiosemicarbazides. koreascience.kr These intermediates can be further cyclized to create derivatives containing thiazole (B1198619) or thiazolidinone rings. koreascience.kr Similarly, treatment of 2-bromoacetylbenzofuran (obtained by bromination of 2-acetylbenzofuran) with urea (B33335) or thiourea (B124793) in ethanol (B145695) yields 2-amino-oxazole and 2-amino-thiazole derivatives, respectively. ijrpc.comijpsjournal.com These reactions effectively graft new heterocyclic moieties onto the core benzofuran structure, significantly expanding its chemical diversity.

The chalcones derived from 2-acetylbenzofuran are also versatile intermediates for synthesizing a range of heterocyclic compounds, including pyrazolines, isoxazolines, and pyrimidinones. uobaghdad.edu.iq

The data below summarizes key derivatization reactions starting from 2-acetylbenzofuran.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-Acetylbenzofuran | 4-Substituted thiosemicarbazide | Thiazole/Thiazolidinone derivatives | koreascience.kr |

| 2-Acetylbenzofuran | Aromatic aldehydes | Chalcone derivatives | uobaghdad.edu.iq |

| 2-Bromoacetylbenzofuran | Urea / Ethanol | 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine | ijrpc.com |

| 2-Bromoacetylbenzofuran | Thiourea / Ethanol | 4-(1-Benzofuran-2-yl)-1,3-thiazole-2-amine | ijpsjournal.com |

This table showcases synthetic routes to introduce diverse heterocyclic moieties using 2-acetylbenzofuran and its bromo-derivative as precursors.

Direct modification of the hydroxyl group of this compound is another important functionalization pathway. Lipase-catalyzed enantiomer-selective acylation is a key transformation that introduces an acetoxy group, typically using vinyl acetate (B1210297) as the acyl donor. researchgate.net This reaction is pivotal for the kinetic resolution of the racemic alcohol.

Controlling selectivity is crucial when multiple reactive sites are present in a molecule. In the context of this compound and its precursors, both chemoselectivity and regioselectivity play vital roles in guiding synthetic outcomes.

Chemoselectivity and Enantioselectivity

A significant chemoselective transformation is the asymmetric reduction of the ketone in 2-acetylbenzofuran to the secondary alcohol, this compound. This reaction can be performed with exceptional chemo- and enantioselectivity using whole-cell biocatalysts. For instance, Lactobacillus paracasei BD87E6, isolated from a fermented beverage, has been shown to reduce 2-acetylbenzofuran to (S)-1-(1-benzofuran-2-yl)ethanol with a high yield (92%) and outstanding enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net This biological method represents a green and efficient route to the enantiopure alcohol. nih.gov

Kinetic resolution via lipase-catalyzed acylation is another prime example of a highly selective process. Lipases, such as those from Candida antarctica (CAL-B), selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two. researchgate.netresearchgate.net The reaction typically yields (1R)-1-acetoxy-1-(benzofuran-2-yl)ethane and the unreacted (1S)-1-(1-benzofuran-2-yl)ethanol, both in highly enantiopure forms. researchgate.net

| Transformation | Catalyst/Method | Selectivity | Product(s) | Yield/ee | Reference(s) |

| Asymmetric Reduction | Lactobacillus paracasei BD87E6 | Chemoselective, Enantioselective | (S)-1-(1-Benzofuran-2-yl)ethanol | 92% yield, >99.9% ee | researchgate.netnih.govresearchgate.net |

| Kinetic Resolution | Lipase-catalyzed acylation | Enantioselective | (R)-acetoxy derivative and (S)-alcohol | ~50% conversion, E >> 100 | researchgate.net |

This table highlights key selective transformations for obtaining enantiopure forms of this compound and its derivatives.

Regioselectivity

Electrophilic substitution on the benzofuran ring is governed by the electronic properties of the bicyclic system. The preferred position for electrophilic attack on an unsubstituted benzofuran is the C2 position of the furan (B31954) ring. stackexchange.comechemi.comchemicalbook.com However, when the C2 position is already occupied, as in the case of the this compound scaffold, further electrophilic substitution occurs preferentially at the C5 position of the benzene ring. chemicalbook.com This regioselectivity is due to the stabilization of the reaction intermediates.

Introduction of Diverse Chemical Moieties

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is essential for their optimization and broader application.

The mechanism of biocatalytic reduction of ketones involves oxidoreductase enzymes within the whole-cell system. nih.gov These enzymes utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the source of hydride for the reduction. nih.gov In a whole-cell system like Lactobacillus paracasei, the cofactor is continuously regenerated by the cell's metabolic machinery, making the process highly efficient. nih.govsci-hub.se The high enantioselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one specific enantiomer (the S-enantiomer in this case). nih.govresearchgate.net

The mechanism of lipase-catalyzed kinetic resolution also relies on the precise architecture of an enzyme's active site. researchgate.net The lipase (B570770) selectively binds one enantiomer of the racemic alcohol—typically the (R)-enantiomer for secondary alcohols of this type—and catalyzes the transfer of an acyl group from a donor like vinyl acetate. researchgate.netresearchgate.net The other enantiomer (S) fits poorly into the active site and reacts at a much slower rate, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). researchgate.net

The regioselectivity observed in electrophilic aromatic substitution on the benzofuran ring can be explained by examining the stability of the cationic intermediates (sigma complexes) formed upon electrophilic attack. stackexchange.comechemi.com Attack at the C2 position of benzofuran leads to a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the C3 position allows for charge stabilization by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com The relative stability of these intermediates determines the preferred site of reaction.

For the formation of heterocyclic derivatives, such as the synthesis of 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine, the mechanism involves a Hantzsch-type thiazole synthesis. The process begins with the reaction of 2-bromoacetylbenzofuran with thiourea. Thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, leading to a five-membered ring intermediate which then dehydrates to form the aromatic thiazole ring. ijpsjournal.com

Sophisticated Structural Characterization and Spectroscopic Analysis of 1 1 Benzofuran 2 Yl Ethanol

The precise structural elucidation and spectroscopic analysis of 1-(1-benzofuran-2-yl)ethanol are fundamental to understanding its chemical behavior and purity. Advanced analytical techniques, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and sophisticated Mass Spectrometry (MS), provide a comprehensive characterization of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the electronic structure and reactivity of molecules, as well as for predicting their spectroscopic parameters.

Density Functional Theory (DFT) has been widely employed to study the electronic properties of benzofuran (B130515) derivatives. jetir.orgsmolecule.comacs.orgresearchgate.net Calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311+G(d,p) to obtain optimized molecular geometries and electronic parameters. jetir.org

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org For benzofuran derivatives, HOMO-LUMO energy gaps typically fall in the range of 4.0 to 5.0 eV, suggesting relatively high stability. smolecule.com For 1-(1-Benzofuran-2-yl)ethanol, DFT calculations would likely reveal a similar energy gap, indicating moderate reactivity.

Global reactivity descriptors, such as chemical potential (μ), global hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. acs.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. jetir.orgacs.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the furan (B31954) ring and the hydroxyl group, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Table 1: Representative Calculated Electronic Properties for Benzofuran Derivatives

| Property | Typical Value Range | Significance |

| HOMO Energy | -5.9 to -6.4 eV | Electron-donating ability |

| LUMO Energy | -1.6 to -2.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~2-4 D | Molecular polarity and intermolecular interactions |

Note: The values in this table are representative and are based on published data for various benzofuran derivatives. acs.orgresearchgate.net The exact values for this compound would require specific DFT calculations.

DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for benzofuran derivatives have shown good agreement with experimental data. jetir.orgresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical chemical shifts would be calculated and compared with experimental spectra to confirm the molecular structure. chegg.com

Similarly, theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The predicted IR spectrum for this compound would be expected to show characteristic vibrational modes, such as the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). smolecule.com

Table 2: Predicted and Experimental Vibrational Frequencies for a Representative Benzofuran Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | ~3400-3500 | ~3400-3500 |

| Aromatic C-H stretch | ~3050-3150 | ~3050-3150 |

| C=O stretch (in ketones) | ~1690 | ~1690 |

| Aromatic C=C stretch | ~1450-1600 | ~1450-1600 |

| C-O stretch (furan) | ~1240 | ~1240 |

Note: This table is illustrative, based on data from studies on similar benzofuran derivatives. jetir.orgsmolecule.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The ethanol (B145695) substituent in this compound introduces conformational flexibility due to the rotatable single bonds in the side chain. MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. These simulations can reveal the preferred orientations of the ethanol group relative to the benzofuran ring system. preprints.org The flexibility of this side chain is an important determinant of how the molecule can adapt its shape to interact with other molecules, such as biological receptors.

While specific studies on this compound are not available, MD simulations are a powerful tool for investigating the stability and dynamics of ligand-biomacromolecule complexes. preprints.org If a biological target for this compound were identified, MD simulations could be used to model the behavior of the complex over time. Such simulations can provide information on the stability of the binding pose, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding.

Conformational Analysis and Flexibility

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), typically a protein. nih.govbrieflands.comnih.govijpsonline.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

For this compound, molecular docking studies could be performed to explore its potential interactions with various biological targets. Benzofuran derivatives have been shown to exhibit a range of biological activities, and docking studies can help to identify the specific proteins that these compounds may target. nih.govnih.gov The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the key interactions that stabilize the ligand-receptor complex and can guide the design of more potent and selective analogs.

Table 3: Common Biological Targets for Benzofuran Derivatives in Docking Studies

| Target Protein | Biological Relevance |

| Phosphatidylinositol-3-kinases (PI3K) | Cancer therapy |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Angiogenesis inhibition in cancer |

| Thymidylate Synthase | Cancer chemotherapy |

| Various microbial enzymes | Antimicrobial activity |

Note: This table lists examples of proteins targeted by other benzofuran derivatives in published docking studies. nih.govbrieflands.comnih.gov

Prediction of Ligand-Binding Sites in Target Biomolecules

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a target molecule. For benzofuran derivatives, docking studies have been instrumental in identifying potential binding sites within various enzymes and receptors.

For instance, in the context of developing new anticancer agents, molecular docking has been used to study the interaction of benzofuran derivatives with target enzymes like phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net A study on new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors used molecular docking to investigate the binding of a synthesized compound within the active sites of these enzymes. nih.gov The co-crystal structures of PI3Kα with its inhibitor Alpelisib and VEGFR-2 with Sorafenib served as models for these docking studies. nih.govresearchgate.net

Similarly, in the search for novel antituberculosis agents, molecular docking has been employed to screen benzofuran-based compounds against the polyketide synthase 13 (Pks13) enzyme of Mycobacterium tuberculosis. nih.gov These studies compared the binding of novel benzofuran-1,3,4-oxadiazole scaffolds to that of a known inhibitor, TAM-16, revealing strong interactions within the Pks13 active site. nih.gov Furthermore, docking studies have been conducted on benzofuran-pyrazole-pyrimidine derivatives as potential thymidylate synthase inhibitors, a key target in cancer therapy. nih.govptfarm.pl

In the development of anticonvulsant agents, a proposed pharmacophore model for N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs highlighted a hydrophobic binding site for which the benzofuran moiety was selected. ammanu.edu.jo Docking studies of benzofuran-1,2,3-triazole hybrids have also been performed to identify potential inhibitors of the epidermal growth factor receptor (EGFR), a target in lung cancer treatment. researchgate.net

Analysis of Binding Affinities and Molecular Interactions

In the study of benzofuran-based inhibitors of Pks13, structural information revealed that a lead compound binds in the fatty acyl substrate binding groove, blocking access to the catalytic triad (B1167595) of the enzyme's thioesterase domain. acs.org This binding is stabilized by a rotation of a phenylalanine residue (Phe1670), which stacks against the benzofuran moiety of the ligand. acs.org Molecular docking of novel benzofuran-1,3,4-oxadiazoles against Pks13 showed excellent binding affinity scores, with some compounds exhibiting stronger predicted binding than the reference inhibitor TAM-16. nih.gov

For benzofuran-1,2,3-triazole hybrids targeting EGFR, molecular docking and subsequent molecular dynamics simulations were used to confirm the stability of the interactions within the active site. researchgate.net These studies provide insights into the specific amino acid residues involved in binding and the nature of the interactions formed. Similarly, docking of benzofuran derivatives into the active site of acetylcholinesterase (AChE) helped to understand their binding modes as potential inhibitors. researchgate.net

The binding energy of newly designed benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors was calculated to demonstrate their high binding activity at the target receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies that aim to establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more effective molecules.

2D and 3D QSAR Studies for Activity Prediction

QSAR studies correlate physicochemical properties or structural features of molecules with their biological activities. These studies can be two-dimensional (2D), considering properties like molecular weight and logP, or three-dimensional (3D), which also incorporate the spatial arrangement of atoms.

Several QSAR studies have been conducted on benzofuran derivatives. For example, a QSAR study was performed on a series of 106 benzofuran biphenyl (B1667301) derivatives as inhibitors of protein tyrosine phosphatase-1B (PTPase-1B). nih.gov The resulting QSAR equation showed a good correlation coefficient (r = 0.86) and was statistically significant, providing a tool for designing more potent inhibitors. nih.gov Another 2D-QSAR study on newly synthesized benzofuran-based vasodilators explored the factors governing their pharmacological properties. mdpi.com

A QSAR study on 15 derivatives of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles as inhibitors of CYP26A1 utilized physicochemical parameters like molar refractivity, molecular weight, and partition coefficient to generate predictive models. bioinformation.net Similarly, a study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors derived from Density Functional Theory (DFT) to develop a multiple linear regression model for their antiprotozoal activity. physchemres.org More recently, a QSAR study on benzofuran and indole derivatives as histone lysine methyl transferase inhibitors led to a robust model with high predictive power, which was then used to design new, more active compounds. researchgate.net

Pharmacophore Feature Identification and Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for virtual screening and de novo design.

A pharmacophore model for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) was developed based on known inhibitors. acs.org This model consisted of an aromatic ring, a negatively ionizable group, and four hydrophobic features. acs.org It was successfully used to screen chemical databases for new potential inhibitors. acs.org

For anticonvulsant N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, a pharmacophore model was proposed that included a hydrophobic binding site, which was satisfied by the benzofuran ring. ammanu.edu.jo In a study targeting EGFR in lung cancer, a ligand-based pharmacophore model was developed from FDA-approved EGFR kinase inhibitors. researchgate.net This model was then used to screen a library of benzofuran-1,2,3-triazole hybrids to identify potential new inhibitors. researchgate.net

Computational Approaches for Lead Optimization and De Novo Drug Design

The insights gained from molecular modeling, QSAR, and pharmacophore studies are crucial for the process of lead optimization, where a promising compound (a "lead") is chemically modified to improve its properties. These computational tools can also be used for de novo drug design, where entirely new molecular structures are designed from scratch.

Lead optimization of benzofuran derivatives has been a focus of several research efforts. numberanalytics.comresearchgate.net For example, a lead optimization program for a benzofuran inhibitor of the Pks13 thioesterase in M. tuberculosis aimed to address potential metabolic liabilities and off-target activities. acs.org This program utilized structure-based drug design, informed by X-ray crystallography and in vitro assays. acs.org

The design and development of new benzofuran-derived pharmaceuticals heavily rely on strategies like structure-activity relationship (SAR) studies and lead optimization. numberanalytics.comrsc.org Computational methods are integral to these processes, allowing for the rapid and economical identification of potential drug candidates for further development. researchgate.net For instance, after identifying promising benzofuran and indole derivatives through QSAR, new molecules with better-predicted biological activity were designed. researchgate.net Similarly, computational approaches are used to identify novel scaffolds, as seen in the discovery of benzofuran-based S1P1 receptor agonists. researchgate.net The use of computer-aided drug design (CADD) and molecular hybridization approaches has been reported for the development of benzofuran-1,3,4-oxadiazoles as potential inhibitors of M. tuberculosis Pks13. nih.gov

In Vitro Biological Activities and Mechanistic Pathways

Enzyme Inhibition Studies

Derivatives based on the 1-(1-benzofuran-2-yl)ethanol structure have been evaluated for their ability to inhibit cholinesterases, which are key enzymes in the nervous system. Research has shown that certain derivatives exhibit a notable and selective inhibitory effect on butyrylcholinesterase (BChE), while having a weaker impact on acetylcholinesterase (AChE). mdpi.com

One study synthesized a series of pyridinium (B92312) salts containing a benzofuran (B130515) ring and evaluated their inhibitory action on both AChE and BChE. nih.govdntb.gov.ua The findings indicated that the benzofuran series demonstrated the most significant inhibitory activity among the tested compounds. nih.govdntb.gov.ua For instance, compound 3a , 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-phenethylpyridinium bromide, was identified as the most potent BChE inhibitor with a half-maximal inhibitory concentration (IC50) of 0.95 µM. nih.govdntb.gov.ua Conversely, compound 3b , 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide, was the most active against AChE, with an IC50 value of 0.23 µM. nih.govdntb.gov.ua These studies highlight that modifications to the side chains of the benzofuran scaffold can shift the selectivity and potency of cholinesterase inhibition. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Benzofuran-Derived Pyridinium Salts

| Compound | Target Enzyme | IC50 (µM) | Source(s) |

| 3a | Butyrylcholinesterase (BChE) | 0.95 | nih.gov, dntb.gov.ua |

| 3a | Acetylcholinesterase (AChE) | 0.32 | nih.gov |

| 3b | Acetylcholinesterase (AChE) | 0.23 | nih.gov, dntb.gov.ua |

Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cell growth and proliferation pathways. nih.gov Inhibition of FTase is a target for cancer therapy. wikipedia.org Studies have indicated that the benzofuran scaffold possesses activity against FTase. nih.govnih.gov Research into the quantitative structure-activity relationship of benzofuran derivatives has aimed to identify the structural features critical for potent FTase inhibition, such as the presence of hydrogen bond donors and acceptors. nih.gov However, specific inhibitory data (e.g., IC50 values) for this compound itself against farnesyltransferase were not detailed in the reviewed literature.

5-alpha reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target in managing conditions like benign prostatic hyperplasia and prostate cancer. nih.gov The benzofuran scaffold has been investigated for its potential to inhibit this enzyme. A study on a series of 2-phenylbenzofuran (B156813) derivatives containing a diphenylmethylcarbamoyl group demonstrated inhibitory activity against both rat and human 5-alpha reductase in vitro. nih.gov Another report noted that a novel 2-arylbenzofuran isolated from Artocarpus heterophyllus showed activity. researchgate.net Despite these findings for the broader class of benzofurans, specific research data on the 5-alpha reductase inhibitory activity of this compound were not found in the surveyed scientific literature.

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, and SIRT2 has emerged as a therapeutic target in several diseases. semanticscholar.org A series of novel benzofuran derivatives featuring a benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffold were synthesized and evaluated for their inhibitory activity against sirtuins 1, 2, and 3. mdpi.comsemanticscholar.orgnih.gov The results showed that all the tested compounds displayed selective inhibitory activity against SIRT2, with IC50 values in the micromolar range, while having minimal effect on SIRT1 and SIRT3 (IC50 > 100 µM). mdpi.comsemanticscholar.org

Compound 7e from this series was the most potent SIRT2 inhibitor, with an IC50 value of 3.81 µM, which is more potent than the reference compound Tenovin-6 (IC50 = 15.32 µM). mdpi.comsemanticscholar.org The studies also revealed that derivatives with a benzyl sulfone structure were generally more potent than their benzyl sulfoxide counterparts. mdpi.comsemanticscholar.org

Table 2: Selective SIRT2 Inhibitory Activity of Benzofuran Derivatives

| Compound | R Group (Benzofuran) | R' Group (Benzene) | IC50 (µM) for SIRT2 | Source(s) |

| 7a | OCH3 | 4-OCH3 | 4.87 | mdpi.com |

| 7b | OCH3 | 4-CN | 8.85 | mdpi.com |

| 7c | OCH3 | 4-Br | 17.76 | mdpi.com |

| 7d | OCH3 | 4-F | 43.93 | mdpi.com |

| 7e | OCH3 | 4-COOCH3 | 3.81 | mdpi.com, semanticscholar.org |

Urease is an enzyme, particularly relevant in certain bacterial infections like those caused by Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335). nih.gov Several classes of benzofuran derivatives have demonstrated significant urease inhibitory potential, often exceeding that of the standard inhibitor, thiourea (B124793). nih.govresearchgate.netdoi.org

One study reported on benzofuran-based-thiazolidinone analogues, with compound 1 (containing a 4-chloro substituted phenyl ring) being the most potent, with an IC50 of 1.2 µM, compared to thiourea's IC50 of 21.40 µM. researchgate.net Another series of benzofuran-linked N-phenyl thiosemicarbazones also showed potent inhibition; compound 3k (2-hydroxy-5-nitrophenyl substituted) had an exceptionally low IC50 value of 0.077 µM. doi.org Furthermore, a series of benzofuran-sulfonate derivatives were developed, with compound 1s identified as a highly potent inhibitor with an IC50 of 0.42 µM. nih.gov

Table 3: Urease Inhibitory Activity of Various Benzofuran Derivatives

| Derivative Class | Most Potent Compound | Substitution | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Source(s) |

| Benzofuran-thiazolidinones | 1 | 4-chlorophenyl | 1.2 ± 0.01 | 21.40 ± 0.21 | researchgate.net |

| Benzofuran-thiazolidinones | 5 | 4-hydroxyphenyl | 1.40 ± 0.01 | 21.40 ± 0.21 | researchgate.net |

| Benzofuran-thiosemicarbazones | 3k | 2-hydroxy-5-nitrophenyl | 0.077 ± 0.001 | 21.0 ± 0.11 | doi.org |

| Benzofuran-thiosemicarbazones | 3a | Phenyl (unsubstituted) | 0.089 ± 0.24 | 21.0 ± 0.11 | doi.org |

| Benzofuran-sulfonates | 1s | N/A | 0.42 ± 0.08 | 22.3 ± 0.031 | nih.gov |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer research. sci-hub.ru The benzofuran scaffold has served as a foundation for designing potent CDK2 inhibitors. nih.govnih.gov Researchers have developed novel series of compounds, including 2-benzylidene-benzofuran-3-ones, oxindole/benzofuran hybrids, and 3-(piperazinylmethyl)benzofuran derivatives, that show significant CDK2 inhibition. nih.govnih.govsci-hub.ru

For example, oxindole/benzofuran hybrid 5d (a bromo isatin (B1672199) derivative) displayed potent CDK2 inhibition with an IC50 of 37.80 nM, comparable to the reference staurosporine. nih.gov In another study, 3-(piperazinylmethyl)benzofuran derivative 9h (a m-trifluoromethyl derivative) also showed potent activity against CDK2 with an IC50 of 40.91 nM. nih.gov These findings underscore the potential of the benzofuran nucleus as a scaffold for developing highly potent and selective CDK2 inhibitors. nih.govnih.govsci-hub.ru

Table 4: CDK2 Inhibitory Activity of Benzofuran Derivatives

| Derivative Class | Compound | Description | IC50 (nM) for CDK2 | Source(s) |

| Oxindole/Benzofuran Hybrids | 5d | Bromo isatin derivative | 37.80 | nih.gov |

| Oxindole/Benzofuran Hybrids | 5b | Fluoro isatin derivative | 52.50 | nih.gov |

| Oxindole/Benzofuran Hybrids | 5f | Methoxy isatin derivative | 52.80 | nih.gov |

| 3-(Piperazinylmethyl)benzofurans | 9h | m-trifluoromethyl derivative | 40.91 | nih.gov |

| 3-(Piperazinylmethyl)benzofurans | 11d | p-fluoro derivative | 41.70 | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, has emerged as a significant target in cancer therapy due to its role in gene regulation through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4). nih.govgoogle.commdpi.com The overexpression of LSD1 is observed in various human cancers, including prostate, breast, bladder, and lung cancer, making it an attractive target for the development of novel anticancer agents. nih.govgoogle.com

In the context of this compound and its derivatives, research has focused on the design and synthesis of benzofuran-based compounds as potent LSD1 inhibitors. nih.gov A study detailed the development of a series of benzofuran derivatives that potently suppressed the enzymatic activities of LSD1 and exhibited anti-proliferative effects against various tumor cell lines. nih.gov For instance, a representative compound from this series demonstrated excellent LSD1 inhibition with an IC₅₀ value of 0.065 µM. nih.gov This compound also showed significant anti-proliferative activity against MCF-7, MGC-803, H460, A549, and THP-1 tumor cells, with IC₅₀ values ranging from 2.06 to 6.15 µM. nih.gov Molecular docking studies have helped to rationalize the binding modes of these benzofuran derivatives within the active site of LSD1. nih.gov

The inhibitory mechanism of these compounds is linked to the potential for H3K4 remethylation, which leads to the silencing of genes that are enriched with H3K4. nih.gov The development of these inhibitors often involves strategies like scaffold hopping and conformational restriction to enhance their potency and selectivity. nih.gov Preliminary evaluations have also indicated that some of these compounds possess favorable liver microsomal stability and weak inhibitory activity against cytochrome P450 (CYP) enzymes, suggesting a promising profile for further development. nih.gov

Table 1: LSD1 Inhibition by Benzofuran Derivatives

| Compound | LSD1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MGC-803 IC₅₀ (µM) | H460 IC₅₀ (µM) | A549 IC₅₀ (µM) | THP-1 IC₅₀ (µM) |

|---|---|---|---|---|---|---|

| Representative Compound | 0.065 | 2.90 ± 0.32 | 5.85 ± 0.35 | 2.06 ± 0.27 | 5.74 ± 1.03 | 6.15 ± 0.49 |

Data sourced from a study on benzofuran derivatives as LSD1 inhibitors. nih.gov

Polyketide Synthase 13 (Pks13) Inhibition in Mycobacterium tuberculosis

Polyketide synthase 13 (Pks13) is a crucial enzyme for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.govnih.gov Pks13 is involved in the final condensation step of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall. nih.govcurtin.edu.aunih.govcurtin.edu.au The thioesterase (TE) domain of Pks13 has been identified as a key target for novel anti-tuberculosis agents. nih.govnih.govcurtin.edu.aunih.govcurtin.edu.au

A benzofuran series of compounds, from which this compound is derived, was identified as a potential lead for TB treatment by inhibiting the TE domain of Pks13. nih.govacs.org While showing promising activity against M. tuberculosis, the development of this series was halted due to concerns about cardiotoxicity related to the inhibition of the hERG cardiac ion channel. nih.govacs.org Despite this setback, the research validated Pks13 as a significant target for new anti-TB drugs. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the benzofuran scaffold. researchgate.netresearchgate.net These studies explored modifications at various positions of the benzofuran ring to improve potency and reduce off-target effects. researchgate.net For example, a refined compound from this series, TAM16, emerged as a highly potent Pks13-TE inhibitor with good pharmacological properties. curtin.edu.aunih.govcurtin.edu.au The interaction of these benzofuran inhibitors with the Pks13-TE binding domain has been elucidated through X-ray co-crystal structures, revealing key interactions with residues such as F1670. curtin.edu.aunih.gov

Table 2: Activity Profile of a Lead Benzofuran Pks13 Inhibitor

| Parameter | Value | Description |

|---|---|---|

| Pks13 IC₅₀ | ~7 µM | 50% inhibitory concentration against the M. tuberculosis Pks13 TE domain. nih.govacs.org |

| M. tuberculosis H37Rv MIC | - | Minimum inhibitory concentration against M. tuberculosis strain H37Rv. |

| InMac MIC₉₀ | - | Concentration for 90% inhibition of luciferase-expressing M. tuberculosis in THP1 monocytes. |

| hERG Q-patch IC₅₀ | ~7 µM | 50% inhibitory concentration against the hERG cardiac ion channel. nih.govacs.org |

Data for the initial lead benzofuran compound. nih.govacs.org

Receptor Modulatory Activities

Sigma1 Receptor Ligand Binding

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.govnih.gov It is implicated in a variety of cellular functions and is considered a potential therapeutic target for neuropsychiatric disorders. nih.govgoogle.com

Derivatives of this compound have been investigated for their binding affinity to sigma receptors. researchgate.net The general pharmacophore for S1R ligands includes a basic amino group flanked by two hydrophobic regions. researchgate.net Research has explored how modifications to the benzofuran scaffold, including the introduction of piperazine (B1678402) and other diamine moieties, affect binding affinity and selectivity for S1R. researchgate.net

Systematic deconstruction of a prototypic piperazine S1R ligand derived from a benzofuran core revealed that at least one basic nitrogen atom and conformational flexibility are important for affinity. researchgate.net For S1R, a secondary or tertiary amine group proximal to an anisole (B1667542) group was found to be beneficial for binding. researchgate.net While these studies did not lead to compounds with improved affinity compared to the initial lead, they provided valuable insights into the structural requirements for S1R binding. researchgate.net

Melatonin (B1676174) Receptor (MT1, MT2) Agonism/Antagonism

Melatonin receptors, MT1 and MT2, are G-protein-coupled receptors that mediate the physiological effects of melatonin. ebi.ac.ukresearchgate.netnih.gov They are targets for the treatment of sleep and circadian rhythm disorders. nih.gov

Benzofuran derivatives have been synthesized and evaluated as ligands for melatonin receptors. ebi.ac.uk The introduction of different substituents on the benzofuran ring can modulate the affinity and activity at MT1 and MT2 receptors. For example, introducing a 2-phenyl substituent can lead to an agonist that binds strongly to both MT1 and MT2 subtypes. ebi.ac.uk Conversely, a 2-benzyl group can result in MT2-selective antagonists. ebi.ac.uk

The selectivity and potency can be further fine-tuned by modifications to the N-acyl and benzyl substituents. ebi.ac.uk Some benzofuran derivatives have shown high MT2 selectivity, with affinity ratios (MT1/MT2) exceeding 100. ebi.ac.uk The intrinsic activity of these compounds varies, with some acting as antagonists while others are partial agonists. ebi.ac.uk

Table 3: Melatonin Receptor Binding of Benzofuran Derivatives

| Compound | Receptor Subtype | Activity | Affinity (Ki, nM) | Selectivity Ratio (MT1/MT2) |

|---|---|---|---|---|

| 10c | MT1, MT2 | Antagonist | MT2: ~0.1 | 123 |

| 19 | MT1, MT2 | Partial Agonist | MT2: ~0.1 | 192 |

| 10q | MT1, MT2 | Agonist | Stronger than melatonin | - |

Data from a study on N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives. ebi.ac.uk

Sphingosine-1-Phosphate (S1P1) Receptor Agonism

The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor that plays a key role in regulating lymphocyte trafficking from lymphoid tissues. nih.govresearchgate.netresearchgate.net7tmantibodies.com Agonism of the S1P1 receptor can lead to immunosuppression, making it a target for autoimmune diseases like multiple sclerosis. nih.govresearchgate.net

Novel benzofuran-based S1P1 agonists have been discovered with excellent in vitro potency and selectivity. nih.govresearchgate.net These compounds are designed to be direct-acting agonists, unlike the prodrug FTY-720 which requires phosphorylation. nih.gov One such benzofuran derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, demonstrated potent S1P1 agonism with over 1000-fold selectivity over the S1P3 receptor, the activation of which is associated with cardiovascular side effects. nih.govresearchgate.net

Optimization of the benzofuran core and its substituents has been a key focus of research to enhance potency and improve the ADME (absorption, distribution, metabolism, and excretion) profile. nih.govresearchgate.net

Table 4: S1P1 Receptor Activity of a Benzofuran Agonist

| Compound | S1P1 Agonism (EC₅₀) | S1P3 Selectivity | In Vitro ADME Profile | Oral Bioavailability |

|---|---|---|---|---|

| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | Potent | >1000x over S1P3 | Good | Excellent across species |

Data for a lead benzofuran-based S1P1 agonist. nih.govresearchgate.net

Estrogen Receptor Binding Affinity

Estrogen receptors (ERα and ERβ) are nuclear hormone receptors that are crucial in the development and progression of breast cancer. scispace.comnih.gov Compounds that can modulate these receptors, particularly antagonists, are of significant interest for cancer therapy. scispace.comnih.gov

While direct studies on this compound's estrogen receptor affinity are not specified, related benzofuran structures have been investigated. scispace.comnih.govresearchgate.net Plant-derived 2-arylbenzofurans have been shown to exhibit a selective estrogen receptor modulator (SERM) profile. nih.gov Synthetic benzofuran derivatives have been evaluated for their binding affinity to both ERα and ERβ. nih.gov

Docking studies have been employed to understand the binding modes of these compounds within the estrogen receptor's ligand-binding domain. scispace.com For example, one study showed that a benzofuran derivative could bind to amino acid residues such as Leu346 and Thr347 of ERα through hydrogen bonding and engage in pi-pi stacking interactions with Phe404. scispace.com The nature and position of substituents on the benzofuran ring can influence the binding affinity and the agonistic versus antagonistic profile of the compounds. scispace.comresearchgate.net

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives built upon the benzofuran chemical framework have demonstrated significant antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses. rsc.orgptfarm.plmdpi.com The versatility of the benzofuran ring allows for chemical modifications that can enhance potency and specificity, leading to the development of novel antimicrobial agents. rsc.orgptfarm.pl

Benzofuran derivatives have shown notable efficacy against specific bacterial strains, including the resilient gram-positive bacterium Enterococcus faecalis. In one study, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid were synthesized and evaluated for their antibacterial activity. researchgate.net Among the tested compounds, derivative 5e demonstrated significant activity against E. faecalis, with a Minimum Inhibitory Concentration (MIC) of 0.064 mg/mL. researchgate.net Another research article described the synthesis of different benzofuran derivatives, finding that compounds M5a and M5g exhibited potent antibacterial activity against Enterococcus faecalis at a concentration of 50 µg/ml. cuestionesdefisioterapia.com The antibacterial potential of the benzofuran moiety is a recurring theme in medicinal chemistry research. researchgate.nettandfonline.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives Against Enterococcus faecalis

| Compound/Derivative | Test Concentration/MIC | Observation | Reference |

| Schiff Base 5e | 0.064 mg/mL | Significant Activity | researchgate.net |

| Derivative M5a | 50 µg/ml | Potent Activity | cuestionesdefisioterapia.com |

| Derivative M5g | 50 µg/ml | Potent Activity | cuestionesdefisioterapia.com |

The antifungal potential of benzofuran-based compounds is well-documented, with many derivatives showing potent activity against various fungal pathogens, particularly Candida albicans. ptfarm.plresearchgate.netnih.gov The structural similarity of benzofuran to natural antifungal agents has made it a key target for synthetic chemists. mdpi.com

Research into aryl(benzofuran-2-yl)ketoximes and their ether and ester derivatives has confirmed notable antifungal activity. researchgate.net Specifically, oxime ethers derived from benzofuran have demonstrated high efficacy against C. albicans. researchgate.net In a study synthesizing O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes, several compounds showed significant antifungal effects. ptfarm.plresearchgate.net For instance, some of the synthesized oxime ethers exhibited MIC values against C. albicans that were noteworthy. researchgate.net Similarly, other studies have reported that newly synthesized benzofuran derivatives, such as compounds 2a , 2d , and 5c , displayed mild to moderate antifungal activity. koreascience.kr The screening of various 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives also identified compounds with activity against C. albicans. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected Benzofuran Derivatives Against Candida albicans

| Compound/Derivative Class | Observation | Reference |

| Aryl(benzofuran-2-yl)ketoxime ethers | High antifungal activity | researchgate.net |

| O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes | Notable activity observed | ptfarm.plresearchgate.net |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives | Moderate activity | researchgate.net |

| Thiosemicarbazides 2a , 2d | Mild antifungal activity | koreascience.kr |

| Thiazolidin-4-one 5c | Mild antifungal activity | koreascience.kr |

The benzofuran nucleus is a constituent of compounds possessing antiviral properties. mdpi.commdpi.com Natural products containing this scaffold, such as ailanthoidol, have exhibited antiviral, antioxidant, and antifungal activities. mdpi.com This has spurred the synthesis and evaluation of novel benzofuran derivatives for their potential to combat viral infections.

In one such study, a series of novel thiosemicarbazides and related heterocyclic systems derived from 2-acetylbenzofuran (B162037) were evaluated for their in vitro anti-HIV-1 activity. koreascience.kr Among the tested compounds, 5c and 9a significantly reduced the viral cytopathic effect by 93.19% and 59.55%, respectively. koreascience.kr Further investigation confirmed that compound 9a possessed moderate anti-HIV activity. koreascience.kr These findings highlight that the benzofuran scaffold can be a valuable starting point for the development of new antiviral agents. rsc.org

To understand the antimicrobial efficacy of benzofuran derivatives, researchers have begun to investigate their molecular targets and mechanisms of action. These studies often employ computational methods like molecular docking alongside experimental assays.

One area of investigation has focused on the inhibition of essential microbial enzymes. For example, Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the biosynthesis of the bacterial cell wall, has been identified as a promising target. brieflands.com Molecular docking studies of benzofuran chalcone-based pyrimidine (B1678525) derivatives revealed that compounds 5a and 5c had the lowest binding energy, suggesting they could be potent inhibitors of GlcN-6-P. brieflands.com Another critical bacterial enzyme, DNA gyrase, which is essential for DNA replication, has also been explored as a target. nih.gov Novel benzofuran–pyrazole-based compounds have been synthesized and shown to inhibit the DNA Gyrase B subunit. nih.gov In the realm of anticancer research, which can sometimes provide insights into antimicrobial mechanisms, benzofuran-thiazole hybrids have been evaluated for their ability to inhibit the PI3K enzyme, a pathway also relevant in some pathogen interactions. nih.gov

Antiviral Activity

Antioxidant Activity Assessment

Benzofuran derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metals. mdpi.comrsc.org Numerous studies have employed various assays to quantify this activity.

In one study, a series of new 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates were synthesized and screened for their antioxidant potential using diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), and metal chelating (MC) assays. mdpi.com The results showed varied activity depending on the substitution, with compound 4e showing the highest DPPH scavenging activity (32.62% ± 1.34%), 4d the highest FRAP activity (31.01% ± 4.35%), and 4a the best metal chelating activity (27.11% ± 1.06%). mdpi.com Another project focused on synthesizing 3,3-disubstituted-3H-benzofuran-2-one derivatives and evaluating their antioxidant capacity through both DPPH assay and Cyclic Voltammetry, noting remarkable activity for several of the tested lactones. nih.gov Further research into other novel benzofuran derivatives confirmed that compounds such as 6a, 6b, 6d, 6h, 6o, 6p, and 6r showed very good antioxidant activity in the DPPH assay. semanticscholar.org The synthesis of thiazole-amine derivatives from a 2-acetylbenzofuran precursor also yielded compounds with antioxidant properties. ijpsjournal.com

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives

| Derivative/Compound | Assay Method | Result | Reference |

| 4a | Metal Chelating | 27.11% ± 1.06% activity | mdpi.com |

| 4d | FRAP | 31.01% ± 4.35% activity | mdpi.com |

| 4e | DPPH Scavenging | 32.62% ± 1.34% activity | mdpi.com |

| 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH Scavenging | Very good antioxidant activity | semanticscholar.org |

| 3,3-disubstituted-3H-benzofuran-2-ones | DPPH & Cyclic Voltammetry | Remarkable activity | nih.gov |

Cellular and Biochemical Antioxidant Assays

Anticancer and Antiproliferative Research (Cellular Level)

Benzofuran derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines through various mechanisms. nih.govsemanticscholar.orgfrontiersin.org

Derivatives based on the benzofuran scaffold have shown a broad spectrum of cytotoxic activity against multiple human cancer cell lines. For example, some benzofuran derivatives have been tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620, HCT-116, HT29), renal cell carcinoma (Caki-1), hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cells. nih.govnih.govtandfonline.comsemanticscholar.org

The potency of these derivatives, often measured by their half-maximal inhibitory concentration (IC50), varies significantly depending on the specific chemical structure and the cancer cell line. nih.govsemanticscholar.org For instance, one study found that a benzofuranyl thiosemicarbazone derivative exhibited strong inhibition against HePG2 and HeLa cells with IC50 values of 9.73 µM and 7.94 µM, respectively. nih.gov Another study on nitrile derivatives of benzofuran reported IC50 values against HCT-116 and MCF-7 cell lines in the range of 8.81-13.85 µM and 8.36-17.28 µM, respectively. semanticscholar.org The introduction of halogen atoms, such as bromine, into the benzofuran molecule has been shown to sometimes increase cytotoxic potential. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Benzofuran Derivatives

| Derivative Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuranyl thiosemicarbazone (8) | HePG2 | 9.73 | nih.gov |

| Benzofuranyl thiosemicarbazone (8) | HeLa | 7.94 | nih.gov |

| 2-(1-(Benzofuran-2-yl)ethylidene)malononitrile (2) | HCT-116 | 8.81 | semanticscholar.org |

| 2-(1-(Benzofuran-2-yl)ethylidene)malononitrile (2) | MCF-7 | 8.36 | semanticscholar.org |

| Benzofuran-nicotinonitrile (11) | PC3 | 18.75 | semanticscholar.org |

| Benzofuran Lignan (B3055560) (Benfur) | p53+/+ cells | Low concentration | nih.gov |

| Halogenated Benzofuran (7) | A549 (Lung) | Potent activity | mdpi.com |

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govsemanticscholar.org

Several studies have demonstrated that these compounds can trigger apoptosis. For example, certain benzofuran-nitrile derivatives were shown to induce apoptosis in HCT-116 and MCF-7 cells, confirmed by an increase in the early and late apoptotic cell populations. semanticscholar.org The apoptotic process is often mediated by the activation of caspases, a family of protease enzymes. It was observed that specific derivatives led to a significant increase in the levels of caspase-3, a key executioner caspase. semanticscholar.org One compound increased caspase-3 levels by 7.3-fold. semanticscholar.org Similarly, other halogenated benzofuran derivatives were found to induce apoptosis in A549 and HepG2 cells in a caspase-dependent manner, significantly increasing the activity of caspase-3/7. mdpi.com

In addition to apoptosis, benzofuran derivatives can cause cell cycle arrest at different phases, thereby halting cancer cell proliferation. nih.govnih.govmdpi.com A novel synthetic benzofuran lignan was found to induce cell death primarily by causing G2/M phase arrest in p53+/+ cells. nih.gov Other derivatives have been shown to arrest the cell cycle at the G1/S phase or the S and G2/M phases in different cancer cell lines. nih.govmdpi.com For instance, one compound caused an accumulation of cells in the G1/S phase in HeLa cells, while another induced G2/M arrest in HepG2 cells. nih.govmdpi.com

Research has delved into the specific molecular targets of benzofuran derivatives, identifying their ability to modulate key oncogenic pathways.

HIF-1α Inhibition: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is often overexpressed in tumors and plays a critical role in cancer progression and angiogenesis. rsc.orgnih.gov Certain benzofuran derivatives, inspired by the natural product moracin-O, have been identified as potent inhibitors of HIF-1α. nih.gov These compounds were found to reduce HIF-1α protein accumulation under hypoxic conditions without altering its transcription levels, suggesting a mechanism involving the inhibition of HIF-1α translation. nih.govresearchgate.net The target of these benzofuran-based inhibitors was identified as heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1). nih.gov

Tubulin Targeting: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. nih.govmdpi.com Several benzofuran derivatives have been identified as microtubule-targeting agents that inhibit tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. mdpi.comfrontiersin.org This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com The inhibitory activity of these compounds on tubulin polymerization has been quantified, with some derivatives showing IC50 values more potent than the well-known agent combretastatin (B1194345) A-4. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Bone Metabolism Regulation

Emerging research indicates that benzofuran derivatives may also play a role in regulating bone metabolism, a critical process in both healthy and diseased states such as osteoporosis and bone-related cancers.

One study investigated a benzofuran pyran hybrid for its potential to counteract glucocorticoid-induced osteoporosis (GIOP). nih.gov In vitro experiments using primary osteoblasts showed that the compound could preserve osteoblast differentiation, which is typically impaired by glucocorticoids. nih.gov This was evidenced by an increase in alkaline phosphatase (ALP) positive cells and enhanced mineralization. nih.gov The mechanism was linked to the preservation of β-catenin expression, a key component of the canonical Wnt signaling pathway, which is crucial for bone formation. nih.gov In vivo studies in a mouse model of GIOP confirmed that the compound helped preserve bone microarchitecture and enhance the bone formation rate. nih.gov

While research on the direct effects of this compound on bone metabolism is not extensive, studies on related compounds in osteosarcoma cells, a type of bone cancer, have explored effects on mineralization, indicating that the benzofuran scaffold may influence dysregulated bone metabolism in cancer contexts. tubitak.gov.tr

Osteoblast Differentiation-Promoting Activity

There is no specific information available from the performed research that details the osteoblast differentiation-promoting activity of this compound.

In broader studies, various other synthetic benzofuran derivatives have been investigated for their effects on osteoblast differentiation. jst.go.jp For instance, certain complex benzofuran-pyran hybrids and other derivatives have been shown to promote the differentiation of osteoblasts, an activity often measured by an increase in alkaline phosphatase (ALP) activity, a key marker for osteogenesis. nih.govresearchgate.net However, these findings are related to more complex molecules and cannot be directly attributed to this compound.

Involvement of Bone Morphogenetic Protein (BMP) Pathway

Specific research detailing the involvement of this compound in the Bone Morphogenetic Protein (BMP) pathway has not been identified.

The BMP pathway is crucial for bone formation, and some studies have explored the effects of the broader class of benzofuran compounds on this signaling cascade. researchgate.netdoi.org Research on certain 6-methoxy benzofuran derivatives, for example, indicates they may enhance osteogenesis by increasing the expression of BMP-2. doi.org This, in turn, can activate transcription factors like Runt-related transcription factor 2 (RUNX-2), which are essential for differentiating mesenchymal stem cells into osteoblasts. doi.org Similarly, molecular modeling of some benzofuran-pyran hybrids suggests they may interact with the BMP-2 receptor. researchgate.net These activities are specific to the tested derivatives and are not documented for this compound.

Activation of Wnt/β-catenin Pathway

There is no available data from the conducted searches concerning the activation of the Wnt/β-catenin pathway by this compound.